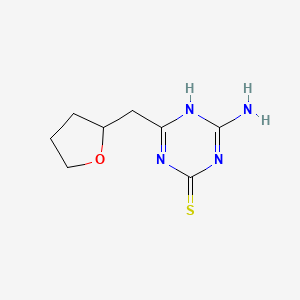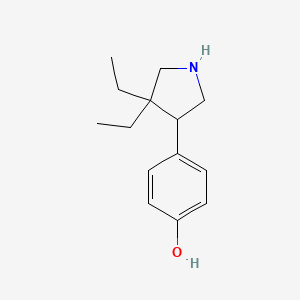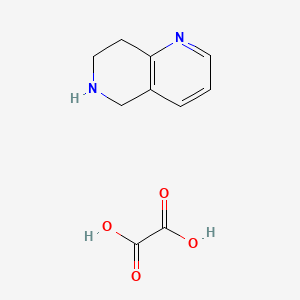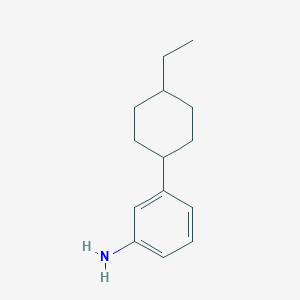![molecular formula C11H13N3O2 B13212336 5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide](/img/structure/B13212336.png)
5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-6,12-diazatricyclo[7210,2,7]dodeca-2(7),3-diene-4-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule under specific conditions to form the tricyclic core. This is followed by functional group modifications to introduce the oxo and carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets in a specific manner, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carbonitrile: This compound is similar in structure but contains a carbonitrile group instead of a carboxamide group.
5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
The uniqueness of 5-Oxo-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2(7),3-diene-4-carboxamide lies in its specific functional groups and their arrangement within the tricyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-oxo-6,12-diazatricyclo[7.2.1.02,7]dodeca-2(7),3-diene-4-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c12-10(15)7-4-6-8-2-1-5(13-8)3-9(6)14-11(7)16/h4-5,8,13H,1-3H2,(H2,12,15)(H,14,16) |
InChI Key |
JYPFEJQOXTVGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CC1N2)NC(=O)C(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13212268.png)

![Methyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13212275.png)
amine](/img/structure/B13212277.png)
![tert-Butyl N-[6-(4-methylphenyl)-6-oxohexyl]carbamate](/img/structure/B13212278.png)

![1-(3-Methoxyphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13212285.png)
![5-Aminospiro[2.5]octan-6-one](/img/structure/B13212291.png)
![1-{3-[2-(Aminomethyl)phenoxymethyl]phenyl}ethan-1-onehydrochloride](/img/structure/B13212308.png)

![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13212325.png)

